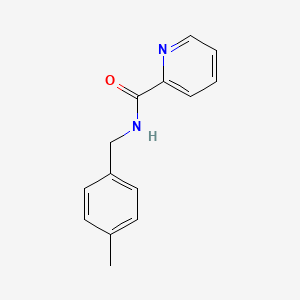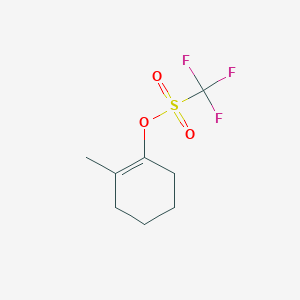
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is an organofluorine compound that features a trifluoromethylsulfonyloxy group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene typically involves the introduction of the trifluoromethylsulfonyloxy group onto a cyclohexene ring. One common method is the reaction of 2-methyl-1-cyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the trifluoromethylsulfonyloxy group or to alter the cyclohexene ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or an alcohol.
Aplicaciones Científicas De Investigación
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, enhancing their stability and activity. It is also employed in the design of probes for biological imaging.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene exerts its effects involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparación Con Compuestos Similares
- Trifluoromethyl phenyl sulfone
- Trifluoromethyltrimethylsilane
- Sodium trifluoromethanesulfinate
Comparison: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is unique due to its cyclohexene ring structure, which imparts different reactivity and physical properties compared to linear or aromatic trifluoromethyl compounds Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry
Propiedades
Fórmula molecular |
C8H11F3O3S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
(2-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H2,1H3 |
Clave InChI |
HSGJMDJLDHZPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
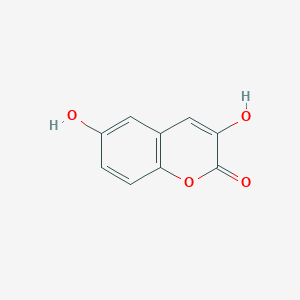
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
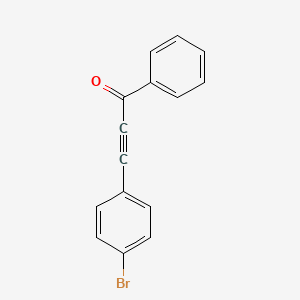
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
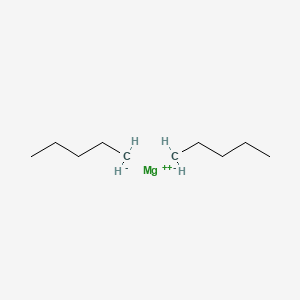
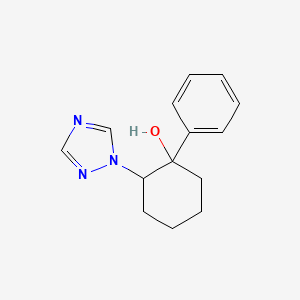
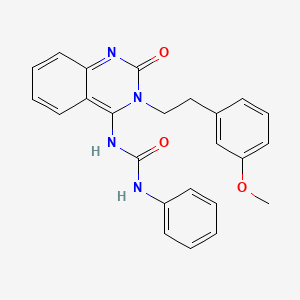
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
